7-Bromomethyl-4-ethoxycoumarin

説明

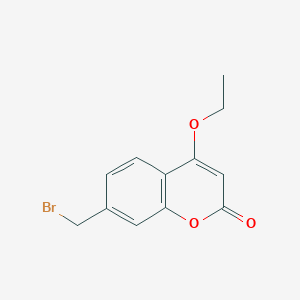

7-Bromomethyl-4-ethoxycoumarin is a coumarin derivative featuring a bromomethyl group at the 7-position and an ethoxy group at the 4-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescent properties. The bromomethyl group enables nucleophilic substitution reactions, making this compound valuable in drug synthesis and biochemical labeling .

特性

分子式 |

C12H11BrO3 |

|---|---|

分子量 |

283.12 g/mol |

IUPAC名 |

7-(bromomethyl)-4-ethoxychromen-2-one |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-10-6-12(14)16-11-5-8(7-13)3-4-9(10)11/h3-6H,2,7H2,1H3 |

InChIキー |

SEOHSSGSTLQOSF-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC(=O)OC2=C1C=CC(=C2)CBr |

製品の起源 |

United States |

類似化合物との比較

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 7-Bromomethyl-4-ethoxycoumarin with similar coumarin derivatives:

Reactivity and Functional Group Influence

- Bromomethyl Group : The presence of a bromomethyl group (as in this compound and 4-Bromomethyl-7-methoxycoumarin) facilitates nucleophilic substitution, enabling conjugation with biomolecules or further derivatization .

- Ethoxy vs.

- Hydroxy Group : The hydroxy derivative (4-(Bromomethyl)-7-hydroxycoumarin) exhibits higher aqueous solubility but reduced stability under acidic conditions due to protonation .

Key Research Findings

Synthetic Utility : this compound is synthesized via Pechmann condensation, a method also employed for other bromomethylcoumarins .

Bioactivity Trade-offs : While 4-Bromomethyl-7-hydroxycoumarin has superior solubility, its instability in acidic conditions limits its use compared to ethoxy analogs .

Lipophilicity vs. Bioavailability : The bromohexyloxy chain in 7-(6-Bromohexyloxy)-4-methylcoumarin increases logP by ~2 units compared to ethoxy derivatives, favoring accumulation in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。